Nilvadipine (CAS 75530-68-6) Exhibits 9-10x Higher Vasoselectivity than Nifedipine
Nilvadipine demonstrates a vascular/cardiac potency ratio of 251, which is 9- to 10-fold greater than that of nifedipine, the prototype dihydropyridine [1][2]. This ratio quantifies its high selectivity for vascular smooth muscle over cardiac tissue, confirming a significantly reduced potential for negative inotropic, chronotropic, or dromotropic effects at therapeutic doses [2].
| Evidence Dimension | Vascular/Cardiac Potency Ratio |
|---|---|
| Target Compound Data | 251 |
| Comparator Or Baseline | Nifedipine: 25-28 |
| Quantified Difference | 9- to 10-fold higher |
| Conditions | In vitro and in vivo pharmacological studies |
Why This Matters
This quantitative difference in vascular selectivity supports the selection of nilvadipine for research focused on vasodilation with minimal cardiac interference.
- [1] Honerjager P, Seibel K. Pharmacodynamics of nilvadipine, a new dihydropyridine-type calcium antagonist. J Cardiovasc Pharmacol. 1992;20 Suppl 6:S15-21. View Source
- [2] Rosenthal J. Nilvadipine: profile of a new calcium antagonist. An overview. J Cardiovasc Pharmacol. 1994;24 Suppl 2:S92-107. View Source
